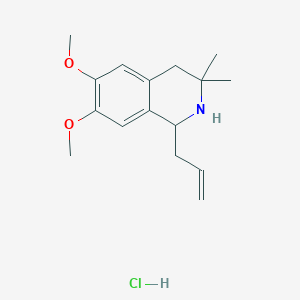![molecular formula C22H21NO4 B5129451 N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide, also known as GW 501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its performance-enhancing properties have attracted attention in the sports community. Despite its potential benefits, the compound is currently banned by the World Anti-Doping Agency (WADA) due to its potential health risks.
Mechanism of Action
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, which in turn leads to improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase fatty acid oxidation, reduce inflammation, and improve insulin sensitivity. Additionally, it has been shown to increase endurance and improve exercise performance in animal models.
Advantages and Limitations for Lab Experiments
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have a number of potential therapeutic applications. However, one limitation is that it is currently banned by WADA, which limits its use in human studies.
Future Directions
There are a number of future directions for research on N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516. One area of research is the development of safer and more effective compounds that target PPARδ. Additionally, further research is needed to better understand the potential health risks associated with N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 and other SARMs. Finally, more research is needed to investigate the potential therapeutic applications of N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 in the treatment of metabolic and cardiovascular diseases.
Synthesis Methods
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 is synthesized through a multistep process that involves the reaction of 4-bromo-2-fluoroaniline with 2-(2-methoxyphenoxy)ethylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-phenoxybenzoyl chloride to yield the final product.
Scientific Research Applications
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fatty acid oxidation in animal models. Additionally, it has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth in vitro.
properties
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-25-20-9-5-6-10-21(20)26-16-15-23-22(24)17-11-13-19(14-12-17)27-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHFKLUCYVGONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5129368.png)
![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)
![5-[2-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5129378.png)
![2,6-di-tert-butyl-4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B5129380.png)
![N-allyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5129387.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5129390.png)
![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol hydrochloride](/img/structure/B5129395.png)




![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B5129437.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B5129463.png)
![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5129474.png)